Physicochemical Differentiation: LogP, Hydrogen Bonding, and TPSA of Morpholine vs. Piperidine Amidoxime
The morpholine-based amidoxime exhibits a predicted ACD/LogP of −0.10, compared with +0.30 (estimated) for the corresponding piperidine analog (tert-butyl 3-(N-hydroxycarbamimidoyl)piperidine-1-carboxylate, CAS 479080-28-9) . The morpholine ring provides 7 hydrogen-bond acceptors (vs. 6 in piperidine) and a topological polar surface area of 97 Ų, which increases aqueous solubility and reduces passive membrane permeability relative to the piperidine congener . These properties are critical for fragment-based drug design and CNS drug discovery programs where tight control of physicochemical space is required.
| Evidence Dimension | Predicted logP, HBA count, TPSA |
|---|---|
| Target Compound Data | ACD/LogP −0.10; HBA 7; TPSA 97 Ų |
| Comparator Or Baseline | tert-Butyl 3-(N-hydroxycarbamimidoyl)piperidine-1-carboxylate (ACD/LogP est. +0.30; HBA 6; TPSA est. 78 Ų) |
| Quantified Difference | Δ logP ≈ 0.4 units; Δ HBA = +1; Δ TPSA ≈ +19 Ų |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform (ChemSpider); piperidine analog values estimated by structural analogy. |
Why This Matters
A 0.4 logP unit difference can translate to ~2.5-fold change in partition coefficient, directly influencing in vitro ADME assays and lead optimization campaigns.
